ARRY-382 (c-Fms-IN-12) is a potent, highly selective, orally bioavailable small molecule inhibitor of colony-stimulating factor-1 receptor (CSF1R) []. CSF1R is a tyrosine kinase receptor that plays an essential role in the differentiation and regulation of macrophages []. ARRY-382 acts by binding to and inhibiting the activity of CSF1R, thereby disrupting colony-stimulating factor 1 (CSF1) signaling []. This disruption of signaling has implications for the tumor microenvironment, where tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells contribute to immune escape mechanisms []. ARRY-382 has been investigated as a potential antineoplastic agent due to its ability to inhibit tumor cell proliferation in cells overexpressing CSF1R [].
ARRY-382 is classified as an experimental drug under development for cancer treatment. It is primarily sourced from pharmaceutical research focused on developing targeted therapies for various malignancies. The compound has shown promising results in preclinical models and early-phase clinical trials, indicating its potential as a therapeutic agent in oncology .
The synthesis of ARRY-382 involves several complex chemical reactions. Notably, it has been synthesized through various methods, including:
The synthetic pathway includes several intermediates that are modified through various reactions to achieve the final product. For instance, phenylboronic acid is often used in conjunction with other reagents to introduce functional groups onto the core structure of ARRY-382 .
The molecular structure of ARRY-382 can be characterized by its specific arrangement of atoms and functional groups that confer its biological activity. The compound contains a complex arrangement that includes:
The precise molecular formula and three-dimensional conformation can be derived from X-ray crystallography data or computational modeling techniques, revealing how it interacts with CSF-1R at the atomic level .
The chemical reactivity of ARRY-382 is primarily centered around its ability to bind selectively to CSF-1R. Key reactions include:
These interactions have been characterized using various biochemical assays that assess binding affinity and inhibition potency .
The mechanism of action for ARRY-382 involves several steps:
Preclinical studies have demonstrated that ARRY-382 effectively reduces macrophage infiltration in tumors, thereby reprogramming the immune landscape to favor anti-tumor activity .
The physical properties of ARRY-382 include:
Chemical properties may include stability under physiological conditions, pH sensitivity, and reactivity towards nucleophiles or electrophiles depending on the functional groups present.
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed to assess purity and confirm structural integrity during synthesis .
ARRY-382 is primarily being investigated for its applications in cancer therapy due to its ability to modulate the immune response against tumors. Its potential uses include:
The compound's unique mechanism targeting CSF-1R positions it as a promising candidate in the evolving landscape of cancer immunotherapy .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7